molecular formula C15H28N2O3S B7643299 1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one

1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one

Cat. No. B7643299
M. Wt: 316.5 g/mol
InChI Key: RPMNAJRKARUOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one, also known as DTG, is a chemical compound that belongs to the class of drugs called benzodiazepines. It is a potent and selective agonist of the sigma-1 receptor, which is a protein found in the brain and other tissues of the body. DTG has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one binds to the sigma-1 receptor with high affinity and activates it, leading to the modulation of various intracellular signaling pathways. It has been shown to increase the levels of cyclic AMP and activate the protein kinase A pathway, which is involved in the regulation of ion channels, neurotransmitter release, and gene expression. This compound has also been shown to activate the phosphatidylinositol 3-kinase pathway, which is involved in cell survival and growth. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various animal models and cell cultures. It has been shown to enhance the release of dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive function. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one has several advantages for lab experiments such as its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified using standard chromatography techniques. This compound has been extensively studied in various animal models and cell cultures, and its pharmacological properties are well characterized. However, this compound has several limitations for lab experiments such as its potential toxicity, limited solubility, and lack of clinical data. Further research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one has several potential future directions for research such as its therapeutic applications in various neurological and psychiatric disorders, its mechanism of action, and its pharmacological properties. This compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the potential therapeutic applications of this compound in humans. This compound has also been shown to enhance the release of dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive function. Further research is needed to determine the potential applications of this compound in the treatment of depression, anxiety, and schizophrenia. This compound has several potential analogs and derivatives that can be synthesized and tested for their pharmacological properties. Further research is needed to determine the structure-activity relationship of this compound and its analogs.

Synthesis Methods

1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one can be synthesized by reacting 1,3-dimethylbutan-1-one with 1,4-thiazepane-4,5-dione and piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through a series of steps involving nucleophilic substitution, cyclization, and oxidation. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.

Scientific Research Applications

1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and Alzheimer's disease. It has been shown to modulate the activity of the sigma-1 receptor, which is involved in several cellular processes such as calcium signaling, protein folding, and neuroprotection. This compound has also been shown to enhance the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive function.

properties

IUPAC Name

1-[4-(1,1-dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-15(2,3)12-14(18)17-6-4-13(5-7-17)16-8-10-21(19,20)11-9-16/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMNAJRKARUOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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